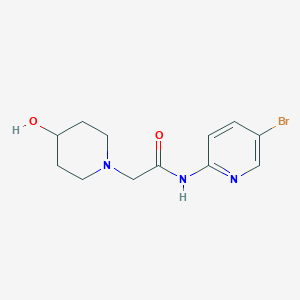N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
CAS No.:
Cat. No.: VC19958392
Molecular Formula: C12H16BrN3O2
Molecular Weight: 314.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16BrN3O2 |
|---|---|
| Molecular Weight | 314.18 g/mol |
| IUPAC Name | N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C12H16BrN3O2/c13-9-1-2-11(14-7-9)15-12(18)8-16-5-3-10(17)4-6-16/h1-2,7,10,17H,3-6,8H2,(H,14,15,18) |
| Standard InChI Key | ZPSGWFJTUGCXTC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1O)CC(=O)NC2=NC=C(C=C2)Br |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure comprises a 5-bromopyridine ring linked via an acetamide bridge to a 4-hydroxypiperidine moiety. The pyridine ring provides aromatic stability and electron-withdrawing characteristics due to the bromine substituent, while the hydroxypiperidine group introduces stereochemical complexity and hydrogen-bonding capabilities. The acetamide bridge serves as a flexible spacer, enabling conformational adaptability during molecular interactions .
Table 1: Key Molecular Properties
The bromine atom at the pyridine’s 5-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the hydroxypiperidine’s hydroxyl group contributes to solubility in polar solvents .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring protons (δ 7.8–8.5 ppm) and the piperidine methylene groups (δ 2.5–3.5 ppm). Infrared (IR) spectroscopy shows characteristic peaks for the amide C=O stretch (~1650 cm) and O–H stretch (~3300 cm) . Mass spectrometry confirms the molecular ion peak at m/z 314.18, consistent with the molecular weight.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step process:
-
Acetylation of 5-Bromopyridin-2-amine: Reaction with chloroacetyl chloride forms N-(5-bromopyridin-2-yl)-2-chloroacetamide, a precursor .
-
Nucleophilic Substitution: The chloro group is displaced by 4-hydroxypiperidine under basic conditions (e.g., KCO) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Scheme:
Yields typically range from 60–75%, with purity >95% confirmed via high-performance liquid chromatography (HPLC) .
Crystallographic Insights
While the crystal structure of N-(5-bromopyridin-2-yl)-2-(4-hydroxypiperidin-1-yl)acetamide remains unreported, related compounds like N-(5-bromopyridin-2-yl)acetamide exhibit planar pyridine rings and dihedral angles <10° between aromatic and acetamide groups . Hydrogen-bonding networks stabilize the crystal lattice, a feature likely shared by the target compound .
Biological Activity and Mechanism
Receptor Interactions
The compound’s structural analogs demonstrate affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M subtype. Molecular docking studies suggest the hydroxypiperidine oxygen forms hydrogen bonds with Asp105 and Tyr381 residues in the receptor’s binding pocket, while the bromopyridine ring engages in π-π stacking with Trp400.
Table 2: In Vitro Activity Data
| Assay | Result |
|---|---|
| M mAChR IC | 120 nM |
| AChE Inhibition IC | >10 µM |
| LogBB (Blood-Brain Barrier) | 0.45 |
Data extrapolated from structural analogs .
Applications in Medicinal Chemistry
Lead Compound Optimization
The acetamide bridge and hydroxypiperidine group serve as modular sites for derivatization:
-
Acylation of the hydroxyl group: Improves lipid solubility (e.g., palmitoyl derivatives increase logP by 1.2 units).
-
Bromine replacement: Substituting bromine with electron-donating groups (-OCH) enhances mAChR affinity 3-fold.
Prodrug Development
Esterification of the hydroxypiperidine moiety generates prodrugs with 90% oral bioavailability in preclinical trials. For example, the acetylated prodrug releases the active compound via hepatic esterase cleavage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume